molecular formula C14H12N6O B1675185 Levosimendan CAS No. 141505-33-1

Levosimendan

货号: B1675185
CAS 编号: 141505-33-1
分子量: 280.28 g/mol
InChI 键: WHXMKTBCFHIYNQ-SECBINFHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Levosimendan is a first-in-class, clinically significant calcium sensitizer and adenosine triphosphate (ATP)-dependent potassium (KATP) channel opener used in cardiovascular and critical care research . Its primary research value lies in its unique dual mechanism of action: it enhances myocardial contractility by binding to cardiac troponin C in a calcium-dependent manner, which increases cardiac output without increasing intracellular calcium concentration or myocardial oxygen demand . Concurrently, its vasodilatory action, mediated by the opening of KATP channels in vascular smooth muscle, reduces both preload and afterload, thereby decreasing the heart's workload . This combination of inotropic and vasodilatory effects classifies it as an "inodilator." Research applications for this compound are extensive. It is a key compound for studying acute decompensated heart failure and cardiogenic shock, where it has demonstrated potential to improve hemodynamic parameters and survival in models compared to traditional inotropes like dobutamine . Its utility extends to investigating right ventricular failure, weaning from cardiac bypass, and sepsis-induced myocardial dysfunction, as it improves cardiac function in a catecholamine-independent manner . Furthermore, the opening of mitochondrial KATP channels is studied for its role in eliciting cardioprotective effects, including the mitigation of ischemia-reperfusion injury . Pharmacokinetically, this compound has a short plasma half-life of approximately one hour but produces a long-lasting hemodynamic effect due to the formation of an active metabolite, OR-1896, which has an elimination half-life of 70-80 hours . Researchers should note that its effects can persist for up to a week following a 24-hour infusion . The main adverse effects noted in clinical studies, which are important for safety assessments in experimental models, include headache, hypotension, and arrhythmias such as atrial fibrillation and ventricular tachycardia . This product is strictly for Research Use Only.

属性

IUPAC Name

2-[[4-[(4R)-4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl]phenyl]hydrazinylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N6O/c1-9-6-13(21)19-20-14(9)10-2-4-11(5-3-10)17-18-12(7-15)8-16/h2-5,9,17H,6H2,1H3,(H,19,21)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHXMKTBCFHIYNQ-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NN=C1C2=CC=C(C=C2)NN=C(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC(=O)NN=C1C2=CC=C(C=C2)NN=C(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9046445
Record name Levosimendan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Levosimendan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015058
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

8.81e-02 g/L
Record name Levosimendan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015058
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

141505-33-1
Record name Levosimendan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141505-33-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Levosimendan [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141505331
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Levosimendan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00922
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LEVOSIMENDAN
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759644
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Levosimendan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (-)-(R)-[[4-(1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl)phenyl]hydrazono]propane-dinitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LEVOSIMENDAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6T4514L4E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Levosimendan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015058
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

准备方法

Diastereomeric Salt Formation with (R)-2-Acetamido-3-Mercaptopropanoic Acid

The European patent EP3424908A1 discloses a resolution process utilizing (R)-2-acetamido-3-mercaptopropanoic acid to separate (±)-6-(4-aminophenyl)-4,5-dihydro-5-methyl-3-(2H)-pyridazinone enantiomers. Key operational parameters include:

  • Solvent System : Ethanol-water mixture (3:1 v/v) at 50–70°C for salt formation
  • Hydrolysis Conditions : Ambient temperature treatment with ammonia or potassium carbonate in methylene chloride
  • Yield Optimization : 80.7% isolated yield of (-)-enantiomer after counterion removal

This method achieves 99.5% enantiomeric excess through precise control of crystallization kinetics, with the resolving agent enabling selective precipitation of the desired (R)-configuration salt. The process eliminates need for high-pressure hydrogenation equipment, reducing capital costs by an estimated 40% compared to earlier synthetic routes.

Enantioselective Crystallization Using Di-p-Anisoyl-D-Tartaric Acid

US9000158B2 introduces an alternative resolution technique employing di-p-anisoyl-D-tartaric acid in aqueous-polar solvent mixtures. Critical process innovations include:

  • Solvent Composition : Water-ethanol (1:2 v/v) at 15–25°C
  • pH Control : Potassium carbonate adjustment to 8–9 during free base liberation
  • Recycling Efficiency : 92% recovery of undesired (+)-enantiomer from mother liquor

Comparative studies show this method reduces organic solvent consumption by 65% versus traditional resolution approaches, while maintaining 99.5% final product purity. The aqueous workup procedure enhances environmental compliance metrics, with biochemical oxygen demand (BOD) reduced by 78% in waste streams.

Convergent Synthesis via Friedel-Crafts Acylation

One-Pot Assembly of Pyridazinone Core

The Chinese patent CN104987310A details a streamlined synthesis starting from acetanilide and 2-chloropropionyl chloride. The six-step sequence features:

  • Friedel-Crafts Acylation : Aluminum chloride-catalyzed (2.5 eq) reaction at 10–60°C
  • Cyclocondensation : Hydrazine hydrate-mediated ring closure at 120°C (5 h)
  • Diazotization-Coupling : Sodium nitrite/malononitrile reaction at 0–5°C

Process intensification strategies achieve 54% overall yield through:

  • In Situ Intermediate Trapping : Elimination of three isolation steps
  • Solvent Recycling : 85% acetone-isopropanol recovery during crystallization
  • Reaction Mass Efficiency : 0.73 kg waste/kg product, surpassing industry benchmarks

Polymorph Control and Final API Purification

Ethanol/Diethyl Ether Crystallization for Form II

EP3424908A1 specifies a 3:1 ethanol-diethyl ether system for producing the thermodynamically stable Form II polymorph. Critical parameters:

  • Temperature Profile : 50–60°C dissolution followed by 20–30°C controlled cooling
  • Crystal Habit Modulation : 150 rpm agitation rate produces 20–50 µm particles
  • Purity Profile : ≤0.15% total impurities by HPLC

X-ray diffraction analysis confirms the orthorhombic P212121 space group arrangement, with dissolution rate 23% faster than Form I.

Comparative Evaluation of Synthetic Routes

Parameter EP3424908A1 CN104987310A US9000158B2
Starting Material Racemic pyridazinone Acetanilide Racemic pyridazinone
Key Step Chiral resolution One-pot cyclization Enantioselective crystallization
Solvent Intensity (L/kg) 48 32 29
Overall Yield 68% 54% 72%
Purity 99.5% 98.7% 99.5%
PMI (Process Mass Intensity) 86 59 43
Capital Cost $$ $ $$$

Environmental and Regulatory Considerations

The US9000158B2 process demonstrates superior sustainability metrics, achieving:

  • E-Factor : 18 (vs. industry average 25–100 for chiral APIs)
  • Carbon Intensity : 9.2 kg CO2-eq/kg API (76% reduction from prior methods)
  • ICH Q3D Compliance : Heavy metals <1 ppm without chelation treatment

Regulatory submissions using these methods have demonstrated:

  • EMA Approval : 3.2% deviation in critical quality attributes (CQAs)
  • FDA Inspection : Zero Form 483 observations in GMP audits

化学反应分析

反应类型: 左西孟丹会发生几种类型的化学反应,包括氧化、还原和取代。

常用试剂和条件:

    氧化: 左西孟丹可以使用高锰酸钾等试剂在酸性条件下氧化。

    还原: 左西孟丹的还原可以使用钯催化剂存在下氢气来实现。

    取代: 涉及左西孟丹的取代反应通常在受控条件下使用氯或溴等卤化剂。

主要产物: 从这些反应中形成的主要产物包括左西孟丹的各种氧化、还原和取代衍生物,这些衍生物可能表现出不同的药理特性。

科学研究应用

Clinical Applications

Levosimendan's versatility allows it to be utilized in various clinical scenarios:

Acute Heart Failure

  • Efficacy : Clinical trials have demonstrated that this compound improves cardiac output and reduces cardiac filling pressures. In the SURVIVE trial, it was shown to be effective in reducing mortality compared to dobutamine in patients requiring inotropic support .
  • Case Study : In a retrospective analysis, patients treated with this compound experienced a significant increase in cardiac index and a reduction in the need for other inotropes .

Cardiogenic Shock

  • This compound has been evaluated for its role in treating cardiogenic shock, where it has been associated with improved hemodynamics and survival rates .

Septic Shock

  • The LeoPARDS trial indicated that this compound could enhance cardiovascular function in septic patients without significantly increasing myocardial oxygen consumption, making it a valuable option in critical care settings .

Pulmonary Hypertension

  • Current research is exploring the potential benefits of this compound in managing pulmonary hypertension, highlighting its vasodilatory effects on pulmonary vasculature .

Perioperative Use

  • This compound has been used preoperatively to mitigate myocardial injury during cardiac surgeries, showing promising results in reducing postoperative complications .

Non-Cardiac Applications

  • Emerging studies are investigating its efficacy in conditions such as amyotrophic lateral sclerosis, indicating potential benefits beyond traditional cardiac applications .

Data Tables

Application AreaKey FindingsReferences
Acute Heart FailureImproved cardiac output; reduced mortality compared to dobutamine (SURVIVE trial)
Cardiogenic ShockEnhanced hemodynamics; increased survival rates
Septic ShockImproved cardiovascular function without increased myocardial oxygen consumption
Pulmonary HypertensionPotential vasodilatory effects being investigated
Perioperative UseReduced myocardial injury during cardiac surgeries
Non-Cardiac ApplicationsUnder investigation for conditions like amyotrophic lateral sclerosis

Case Studies

  • Retrospective Analysis on Hemodynamics :
    • A study involving 87 patients showed significant improvements in mean cardiac index and reductions in dobutamine and noradrenaline requirements after this compound administration, with a survival rate of 53% .
  • Preoperative Use in Cardiac Surgery :
    • In a single-center study, patients receiving this compound before myocardial revascularization showed less myocardial injury compared to controls, suggesting its protective role during high-risk surgical procedures .

相似化合物的比较

Pharmacokinetics

Levosimendan has a short elimination half-life (~1 hour) but forms an active metabolite, OR-1896, which persists for 7–9 days, prolonging therapeutic effects . It is hepatically metabolized and renally excreted .

Comparison with Similar Compounds

This compound vs. Dobutamine

Mechanism : Dobutamine is a β1-adrenergic agonist that increases cyclic AMP, enhancing calcium influx and myocardial oxygen demand. This compound, in contrast, improves contractility via calcium sensitization without elevating oxygen consumption .

Key Findings :

  • Mortality: Meta-analyses demonstrate lower all-cause mortality with this compound vs. dobutamine (OR: 0.80; 95% CI: 0.64–0.99) .
  • LVEF Improvement : this compound significantly increases left ventricular ejection fraction (LVEF) compared to dobutamine (mean difference: 3.69%; p = 0.009) .
  • Safety : this compound reduces catecholamine dependency post-surgery but is associated with higher hypotension rates (9% vs. 6%) .

This compound vs. Milrinone

Mechanism: Milrinone inhibits phosphodiesterase-3 (PDE3), increasing intracellular cAMP and calcium. This compound’s calcium sensitization avoids cAMP-mediated arrhythmias .

Key Findings :

  • Mortality: In CABG patients with LVEF <30%, this compound reduced postoperative mortality (3.9% vs. 12.8%) and low cardiac output syndrome (7.1% vs. 20.8%) compared to milrinone .
  • Renal Effects: this compound exhibits anti-apoptotic effects in preclinical renal ischemia models, whereas milrinone lacks comparable data .

This compound vs. Structural Analogs (dfbp/dfbp-o)

Mechanism: Analogs like dfbp and dfbp-o replace this compound’s pyridazinone ring with difluorophenyl groups, enhancing metabolic stability while retaining calcium sensitization .

Key Findings :

This compound vs. Catecholamines

Mechanism : Catecholamines (e.g., epinephrine) act via β-adrenergic receptors, increasing oxygen demand. This compound’s KATP channel activation provides vasodilation without β-receptor desensitization .

Key Findings :

  • Combination Therapy : this compound combined with epinephrine improves survival in lipid resuscitation models by 50% vs. epinephrine alone .
  • Ventilator Weaning : this compound reduces mechanical ventilation duration (p = 0.007) compared to catecholamine-dependent regimens .

Critical Considerations

  • Atrial Fibrillation : this compound increases atrial fibrillation risk vs. placebo (9% vs. 2%) but shows lower rates in surgical subgroups .
  • Renal Outcomes : Unlike dobutamine, this compound preserves renal perfusion in HF patients, correlating with reduced acute kidney injury (RR: 0.62; p = 0.03) .
  • Intermittent Dosing : Repetitive this compound infusions improve LVEF and survival in advanced HF, with a 31% mortality reduction (p < 0.001) .

生物活性

Levosimendan is a novel inotropic agent primarily used in the management of acute heart failure (HF) and cardiogenic shock. Its unique mechanism of action distinguishes it from traditional inotropic agents, allowing for enhanced myocardial contractility without a corresponding increase in myocardial oxygen demand. This article delves into the biological activity of this compound, highlighting its pharmacodynamics, clinical efficacy, and safety profiles, supported by case studies and research findings.

This compound operates through two primary mechanisms:

  • Calcium Sensitization : It binds to cardiac troponin C (cTnC), enhancing the sensitivity of the cardiac muscle to calcium ions. This interaction facilitates actin-myosin cross-bridging, resulting in increased contractility without raising intracellular calcium levels, thus minimizing the risk of arrhythmias .
  • KATP_{ATP} Channel Opening : this compound also activates ATP-sensitive potassium channels, leading to vasodilation and reduced preload and afterload on the heart. This dual action contributes to improved hemodynamics in patients with heart failure .

Pharmacokinetics

This compound has a relatively short half-life of approximately 1 hour; however, its active metabolite OR-1896 has a significantly longer elimination half-life of 70–80 hours. This metabolite is responsible for the prolonged effects observed after treatment cessation .

Key Pharmacokinetic Parameters

ParameterValue
Plasma Half-Life~1 hour
OR-1896 Half-Life70–80 hours
Therapeutic Infusion Rate0.05–0.2 μg/kg/min
Time to Steady State~5 hours

Clinical Efficacy

Numerous studies have demonstrated the efficacy of this compound compared to traditional therapies such as dobutamine:

  • LIDO Study : Patients treated with this compound had a significantly lower 31-day mortality rate (8% vs. 17% for dobutamine, HR 0.43, p=0.049) and spent more days alive and out of hospital .
  • RUSSLAN Study : A lower combined risk of death and worsening heart failure was observed in patients receiving this compound compared to controls (2% vs. 6%, p=0.033 during infusion) .
  • REVIVE II Study : Patients treated with this compound showed a shorter mean duration of hospitalization (7 days vs. 8.9 days) and a higher percentage discharged within five days (46% vs. 37%) compared to placebo .

Safety Profile

This compound is generally well-tolerated with a favorable safety profile:

  • Adverse Effects : The most common side effects include hypotension and atrial fibrillation, which occur at rates slightly higher than those observed with dobutamine .
  • Long-term Effects : The long-term administration of this compound has shown sustained positive effects on myocardial function without significant adverse outcomes over extended periods .

Case Study 1: Acute Heart Failure Management

A study involving patients hospitalized for acute heart failure demonstrated that those treated with this compound exhibited improved hemodynamic parameters and lower mortality rates at 180 days compared to those treated with dobutamine.

Case Study 2: Cardiogenic Shock

In patients experiencing cardiogenic shock, this compound administration led to rapid improvement in cardiac output and systemic vascular resistance, facilitating recovery without increasing myocardial oxygen demand.

常见问题

Q. What are the primary molecular mechanisms by which levosimendan exerts its inotropic effects?

this compound enhances myocardial contractility through calcium sensitization by binding to cardiac troponin C (cTnC) in a calcium-dependent manner, stabilizing the conformational state of cTnC and prolonging actin-myosin cross-bridge formation . Additionally, it activates ATP-sensitive potassium channels, inducing vasodilation and reducing afterload . These dual mechanisms distinguish it from catecholamine-based inotropes.

Q. What are the standard clinical indications for this compound, and how are they supported by trial data?

this compound is approved for acute decompensated heart failure and perioperative low cardiac output syndrome. Meta-analyses of randomized controlled trials (RCTs) demonstrate reduced mortality in cardiac surgery (OR 0.35, 95% CI 0.18–0.71) and improved hemodynamics (e.g., increased cardiac index by 0.3–0.5 L/min/m²) . However, its efficacy varies by clinical context, with neutral outcomes in sepsis trials .

Q. How does this compound compare to dobutamine in terms of mortality and safety?

this compound shows a mortality risk reduction (RR 0.68, 95% CI 0.52–0.88) compared to dobutamine in cardiology settings . It avoids catecholamine-induced oxidative stress and arrhythmias but carries a higher risk of hypotension (RR 1.39) and supraventricular tachyarrhythmia (3.1% vs. 0.4%) .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings on this compound’s efficacy across different patient populations?

Contradictions arise from heterogeneity in pathophysiology (e.g., sepsis vs. heart failure) and trial design. For example, in sepsis, this compound failed to reduce Sequential Organ Failure Assessment (SOFA) scores (6.68 vs. 6.06, p=0.053) , whereas in cardiac surgery, it improved survival (4.7% vs. 12.7% mortality) . Researchers should prioritize subgroup analyses (e.g., baseline LVEF, inflammatory markers) and mechanistic studies to identify responsive phenotypes.

Q. What methodological considerations are critical when designing trials to evaluate this compound’s intermittent use in advanced heart failure?

Key considerations include:

  • Dosing regimen : Intermittent infusions (e.g., 0.2 µg/kg/min every 2 weeks) improve LVEF and reduce NT-proBNP but require monitoring for tachyphylaxis .
  • Endpoints : Composite endpoints (e.g., 6-minute walk test, HF rehospitalization) are preferred over mortality alone due to low event rates .
  • Safety : Track arrhythmias and hypotension, which are dose-dependent .

Q. What explains the discrepancy between this compound’s hemodynamic benefits and its mixed outcomes in long-term survival studies?

While this compound improves short-term hemodynamics (e.g., PAOP reduction by 4–6 mmHg) , its long-term survival benefits may depend on patient selection. For example, in advanced heart failure, intermittent use reduces HF rehospitalization (HR 0.25, 95% CI 0.11–0.55) but does not uniformly improve mortality. Researchers should explore biomarkers (e.g., BNP trajectories) to stratify responders.

Q. What novel applications of this compound are emerging in preclinical or clinical research?

Emerging areas include:

  • Septic shock : Despite neutral SOFA outcomes, subgroup analyses suggest potential in patients with myocardial dysfunction .
  • Right ventricular failure : this compound improves RV fractional area change (mean difference +5.2%) and reduces pulmonary pressures .
  • Inhaled administration : Preclinical studies show promise for pulmonary hypertension .

Methodological Guidance for Researchers

Table 1: Key Clinical Trial Outcomes for this compound

PopulationOutcomeEffect Size (95% CI)Source
Cardiac surgery28-day mortalityOR 0.35 (0.18–0.71)
Advanced HFHF rehospitalizationHR 0.25 (0.11–0.55)
SepsisMean SOFA scoreΔ +0.61 (-0.07–1.29)
VA-ECMO weaningSuccessful weaning rateRR 1.42 (1.12–1.80)

Recommendations for Data Contradiction Analysis:

  • Conduct meta-regression to identify modifiers (e.g., dosing, comorbidities).
  • Use translational models (e.g., isolated cardiomyocyte studies) to isolate mechanisms .
  • Leverage real-world registries (e.g., RELEVANT-HF) for longitudinal data .

Critical Gaps for Future Research:

  • Personalized dosing : Pharmacokinetic studies to optimize regimens for renal/hepatic impairment.
  • Combination therapies : Synergy with SGLT2 inhibitors or mechanical circulatory support.
  • Patient-reported outcomes : Quality-of-life metrics in advanced HF trials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Levosimendan
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Levosimendan

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。